Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate
Description
Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a thiophene-derived compound featuring a cyano group at position 4, a methyl group at position 3, and a 4-(ethylsulfonyl)benzamido substituent at position 3. The methyl ester at position 2 enhances its lipophilicity, while the ethylsulfonyl group introduces polar and electron-withdrawing properties. Its molecular formula is inferred as C₁₇H₁₅N₃O₅S₂ (exact data unavailable in evidence), with a molecular weight of approximately 405.45 g/mol.
Properties
IUPAC Name |
methyl 4-cyano-5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-4-26(22,23)12-7-5-11(6-8-12)15(20)19-16-13(9-18)10(2)14(25-16)17(21)24-3/h5-8H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRDLAKSLIPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of various functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques like high-throughput screening and automated synthesis to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Routes : highlights methods for thiophene carboxylate synthesis, suggesting the target compound could be prepared via similar benzamidation and esterification steps .
- Stability : Methotrexate-related compounds show sensitivity to hydrolysis (e.g., dimethyl ester in ), implying the target’s methyl ester may offer better stability .
- Unanswered Questions: No data exists on the target compound’s pharmacokinetics, toxicity, or specific biological targets. Further studies are needed to explore its mechanism and applications.
Biological Activity
Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H16N2O3S
- Molecular Weight : 320.36 g/mol
- IUPAC Name : this compound
The presence of functional groups such as cyano, sulfonamide, and carboxylate suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects have revealed promising results against cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting its utility in treating inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, facilitating interactions with intracellular targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
